2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide
Description
2-Amino-3-(2-(thiophen-2-yl)-1H-imidazol-1-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with an amino group and a heterocyclic imidazole-thiophene moiety. This structure combines the electron-rich thiophene ring and the nitrogen-containing imidazole, which are common in bioactive molecules.
Properties
Molecular Formula |
C10H12N4OS |
|---|---|
Molecular Weight |
236.30 g/mol |
IUPAC Name |
2-amino-3-(2-thiophen-2-ylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C10H12N4OS/c11-7(9(12)15)6-14-4-3-13-10(14)8-2-1-5-16-8/h1-5,7H,6,11H2,(H2,12,15) |
InChI Key |
QMFBYQAPYBSZAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN2CC(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carboxaldehyde with 2-amino-3-(1H-imidazol-1-yl)propanamide under basic conditions. The reaction typically requires a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and an oxidant like DMSO (dimethyl sulfoxide) to achieve moderate yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents and conditions used in these reactions include DMSO, hydrogen peroxide, sodium borohydride, and various catalysts. Major products formed from these reactions include sulfoxides, sulfones, imidazolines, and substituted derivatives.
Scientific Research Applications
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Due to its structural features, it is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: The compound is used in the development of new materials, including organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, modulating their activity. The imidazole ring can bind to metal ions and participate in coordination chemistry, affecting the function of metalloproteins. These interactions lead to the modulation of biological pathways, resulting in the compound’s pharmacological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2-Amino-3-(2-(thiophen-2-yl)-1H-imidazol-1-yl)propanamide is a synthetic organic compound notable for its unique structural features, including an amino group, a thiophene ring, and an imidazole moiety. This compound has gained attention in medicinal chemistry due to its potential pharmacological applications.
Molecular Characteristics
- Molecular Formula : C₉H₈N₄OS
- Molecular Weight : Approximately 236.30 g/mol
The presence of the thiophene and imidazole rings is significant as they contribute to the compound's biological activity by enabling interactions with various biological macromolecules.
The biological activity of 2-Amino-3-(2-(thiophen-2-yl)-1H-imidazol-1-yl)propanamide can be attributed to:
- Enzyme Modulation : The thiophene ring interacts with enzymes, potentially modulating their activity.
- Metal Ion Binding : The imidazole portion can bind metal ions, influencing the function of metalloproteins and other metal-dependent enzymes.
These interactions suggest that the compound may influence various signaling pathways, which could lead to therapeutic effects in different diseases.
Pharmacological Applications
Research indicates that this compound may have applications in:
- Antiviral Agents : Studies have shown that compounds with similar structures exhibit antiviral properties, suggesting potential efficacy against viral infections.
- Cancer Therapy : The ability to modulate enzyme activity may also position this compound as a candidate for cancer treatment.
Comparative Analysis with Similar Compounds
The following table compares 2-Amino-3-(2-(thiophen-2-yl)-1H-imidazol-1-yl)propanamide with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-3-(thiophen-2-yl)propanamide | Lacks the imidazole ring | Different biological activities |
| 2-Amino-3-(1H-imidazol-1-yl)propanamide | Lacks the thiophene ring | Variations in pharmacological profile |
| Thiophene-2-carboxamide | Contains only the thiophene moiety | Limited interaction capabilities |
| 4,5-Dimethylimidazole | Contains an imidazole ring but lacks thiophene | Exhibits different reactivity patterns |
This comparison illustrates how the combination of both rings in 2-Amino-3-(2-(thiophen-2-yl)-1H-imidazol-1-yl)propanamide contributes to its unique biological profile and potential applications in drug development.
Recent Studies
Recent studies have focused on understanding the interactions of this compound with biological targets. For instance, research has demonstrated that certain derivatives exhibit significant antiviral activity at micromolar concentrations. In particular, compounds similar to 2-Amino-3-(2-(thiophen-2-yl)-1H-imidazol-1-yl)propanamide showed promising results against viral replication in vitro.
Example Research Findings
- Antiviral Activity : A study reported that a related compound exhibited an EC₅₀ value of 5–28 μM against respiratory syncytial virus (RSV), indicating potential for further development as an antiviral agent .
- Inhibition Studies : Another investigation highlighted that specific analogs demonstrated IC₅₀ values ranging from 6.7 μM to 9.19 μM against hepatitis C virus (HCV), showcasing their effectiveness in inhibiting viral replication .
Future Directions
Further research is needed to elucidate the precise mechanisms through which 2-Amino-3-(2-(thiophen-2-yl)-1H-imidazol-1-yl)propanamide exerts its biological effects. Detailed studies on its interaction with various enzymes and receptors will be crucial for optimizing its efficacy as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
